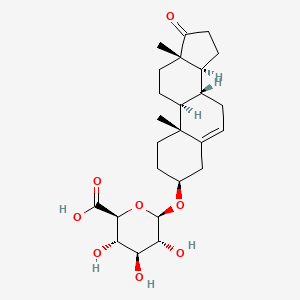
Dehydroepiandrosterone 3-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroepiandrosterone 3-glucuronide belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. Thus, dehydroepiandrosterone 3-glucuronide is considered to be a steroid conjugate lipid molecule. Dehydroepiandrosterone 3-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Dehydroepiandrosterone 3-glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dehydroepiandrosterone 3-glucuronide is primarily located in the cytoplasm and membrane (predicted from logP). Dehydroepiandrosterone 3-glucuronide can be biosynthesized from beta-D-glucuronic acid and dehydroepiandrosterone.
Dehydroisoandrosterone 3-glucuronide is a steroid glucosiduronic acid having dehydroepiandrosterone as the steroid component. It has a role as a metabolite. It derives from a beta-D-glucuronic acid and a dehydroepiandrosterone.
Aplicaciones Científicas De Investigación
Neurological Applications
DHEA has been examined for its potential benefits in treating depression and depressive symptoms across various psychiatric and medical conditions. Studies have shown that DHEA supplementation can lead to significant improvements in patients with depression, including those suffering from schizophrenia, anorexia nervosa, HIV, and adrenal insufficiency. However, the results in patients with fibromyalgia and autoimmune diseases remain inconclusive or contradictory (Peixoto et al., 2014).
Endocrinological Research
Research on congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase type 2 deficiency has highlighted the role of DHEA in adrenal and gonadal steroid synthesis. Elevated DHEA concentrations are a hallmark of this condition, which affects steroid synthesis. The findings suggest that managing DHEA levels could play a role in treating this rare form of congenital adrenal hyperplasia (Al Alawi et al., 2019).
Reproductive Health
In the context of reproductive health, DHEA supplementation has been investigated for its potential to improve in vitro fertilization (IVF) outcomes, particularly in patients with diminished ovarian reserve or poor ovarian response. Studies indicate that DHEA can enhance several IVF outcomes, such as increasing the number of oocytes retrieved and improving the quality of embryos, although its impact on live birth rates requires further investigation (Wang et al., 2022).
Bone Health and Osteoporosis
Investigations into DHEA's role in bone health have shown promising results, particularly concerning osteoporosis and fracture healing. The hormone has been linked to increased bone mineral density and improved fracture healing, attributed to its ability to enhance osteoblast activity and insulin-like growth factor 1 (IGF-1) expression, crucial for bone regeneration and health (Kirby et al., 2020).
Immunological and Anti-Aging Research
DHEA's immunological roles and potential anti-aging effects have been subjects of interest, given its wide range of pharmacological activities. While some studies have noted improvements in aspects like immune modulation, muscle building, and hormonal balance, the comprehensive benefits and mechanisms of DHEA in aging and immune function remain areas for further exploration (Sahu et al., 2020).
Propiedades
Número CAS |
3331-64-4 |
|---|---|
Nombre del producto |
Dehydroepiandrosterone 3-glucuronide |
Fórmula molecular |
C25H36O8 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H36O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h3,13-16,18-21,23,27-29H,4-11H2,1-2H3,(H,30,31)/t13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1 |
Clave InChI |
GLONBVCUAVPJFV-PCDHEYSGSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



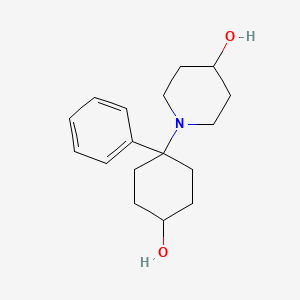
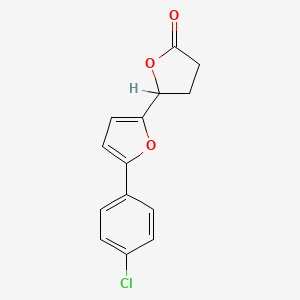

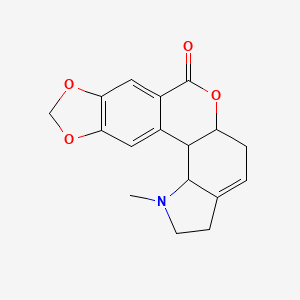
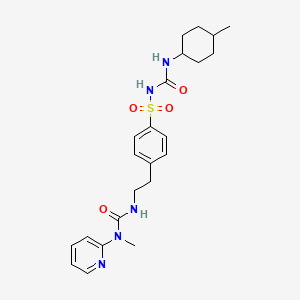
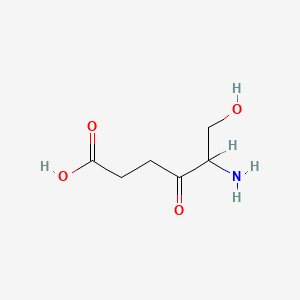
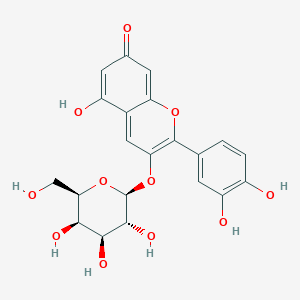
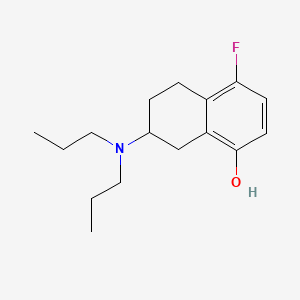

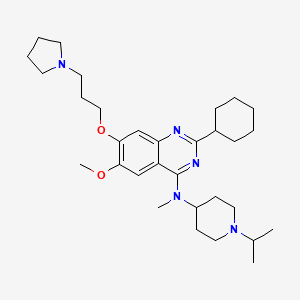
![5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide](/img/structure/B1194915.png)
![4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid](/img/structure/B1194917.png)